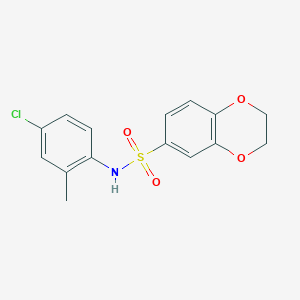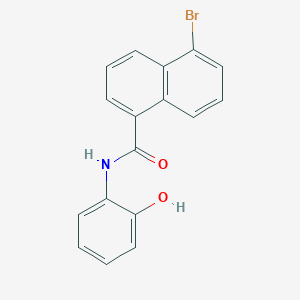
7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol is an organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a methyl group
Mécanisme D'action
Target of Action
The primary target of CCG-119974 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all critical for cancer metastasis .
Mode of Action
CCG-119974 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various factors . The compound’s action suggests a mechanism targeting MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-119974 . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . Inhibition of this pathway can serve as a potential therapeutic strategy for cancer .
Pharmacokinetics
The compound’s potent activity in various in vitro cancer cell functional assays suggests it may have favorable pharmacokinetic properties .
Result of Action
CCG-119974 displays activity in several in vitro cancer cell functional assays . It potently inhibits DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) . Furthermore, CCG-119974 inhibits Rho-dependent invasion by PC-3 prostate cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol typically involves the formation of the quinoline core followed by the introduction of the oxadiazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline core and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quinoline and oxadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline and 4-hydroxyquinoline share the quinoline core.
Oxadiazole Derivatives: Compounds such as 3-(4-methyl-1,2,4-oxadiazol-3-yl)benzoic acid and 5-methyl-1,2,4-oxadiazole-3-carboxylic acid share the oxadiazole ring.
Uniqueness
7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol is unique due to the combination of the quinoline and oxadiazole moieties, which imparts distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-7-3-4-9-6-10(12-14-8(2)18-16-12)13(17)15-11(9)5-7/h3-6H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPDOHHNYGGTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-METHYL-3-{[(METHYLAMINO)CARBOTHIOYL]AMINO}BENZOIC ACID](/img/structure/B5843889.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)propanamide](/img/structure/B5843900.png)
![N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B5843901.png)

![3-(2-methylpropoxy)-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5843939.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)

![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)


![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)
